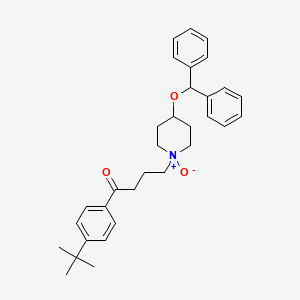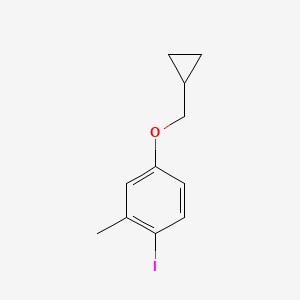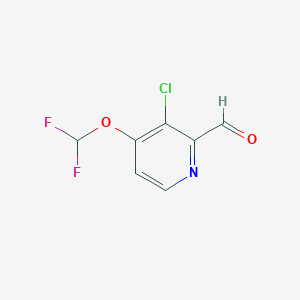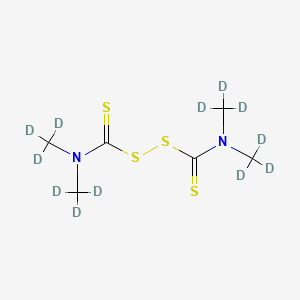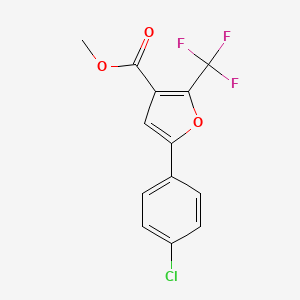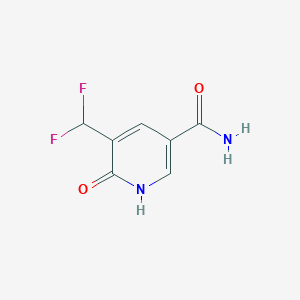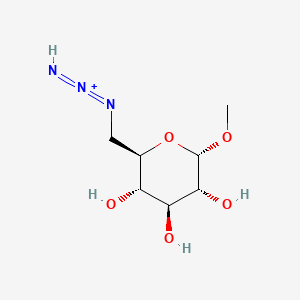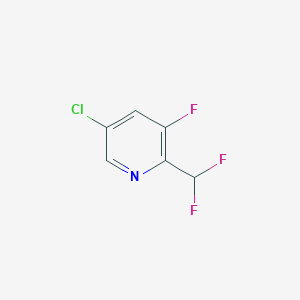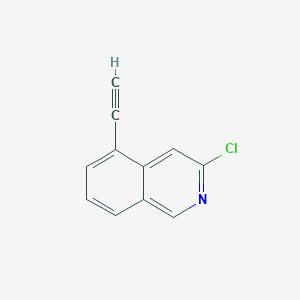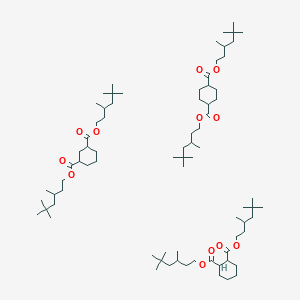
环己烷二甲酸二异壬酯(异构体的混合物)
描述
Diisononyl Cyclohexanedicarboxylate (DINCH) is a mixture of organic compounds with the formula C6H10(CO2C9H19)2 . It is a colorless oil used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .
Synthesis Analysis
DINCH can be produced by the catalytic hydrogenation of diisononyl phthalate . Alternatively, it can be prepared by Diels-Alder reaction of a diisononyl maleate with 1,3-butadiene followed by hydrogenation . In the case of the catalytic hydrogenation, the aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring .
Molecular Structure Analysis
The molecular formula of DINCH is C26H48O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DINCH include catalytic hydrogenation and Diels-Alder reaction . The aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring during the catalytic hydrogenation .
Physical and Chemical Properties Analysis
DINCH is a colorless, odorless liquid with a specific gravity slightly less than 1 . It has a molar mass of 424.666 g·mol−1 .
科学研究应用
新一代增塑剂
DINCH 被确认为新一代增塑剂,取代对苯二甲酸二烷基酯,以提高聚合物的柔韧性,同时最大程度地降低健康风险。它的鉴定涉及使用 GC/MS 和 ESI/MS 的合成和分析,突出了其化学结构和在消费品中更安全使用的潜力 (Dziwiński、Poźniak 和 Lach,2017)。
环境暴露和生物监测
对美国 DINCH 环境暴露的研究表明其存在量不断增加,尤其是在 2002 年之后。DINCH 代谢物(如环己烷-1,2-二甲酸-单羧基异辛酯 (MCOCH))的尿液浓度表明其广泛使用,并有可能通过生物标志物监测暴露水平 (Silva、Jia、Samandar、Preau 和 Calafat,2013)。
合成和技术应用
研究探索了由异壬醇和六氢邻苯二甲酸酐合成 DINCH 的方法,表明其有效性和环境效益优于传统增塑剂。这项研究还深入研究了优化合成条件以提高生产效率和在各种工业过程中的应用 (李俊华,2012)。
人类暴露和健康影响
对口服剂量后 DINCH 在人体内的代谢进行了广泛的研究,从而确定了多种代谢物。这些研究为评估人类暴露和制定生物监测策略以确保安全提供了至关重要的数据。识别特定代谢物并在尿液样本中对其进行定量分析是了解 DINCH 生物动力学及其整体安全性特征的关键 (Schütze、Otter、Modick、Langsch、Brüning 和 Koch,2016)。
安全性评估和监管方面
已经对 DINCH 进行了毒理学评估和安全性评估,以确定允许的暴露水平。这些研究旨在确保在聚合物材料和医疗产品中安全使用 DINCH,同时考虑其毒性作用和监管标准。这项研究强调了对替代增塑剂进行详细安全性评估以保护公众健康的重要性 (Hrynchak 和 Sychik,2020)。
未来方向
DINCH is being used as a safer alternative to hazardous phthalates . There is ongoing research into its metabolism and potential health effects . Additionally, there is interest in upcycling waste-extracted phthalate esters into analogues of DINCH via a catalytic one-pot (trans)esterification–hydrogenation process .
作用机制
Target of Action
Diisononyl Cyclohexanedicarboxylate is primarily used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .
Mode of Action
It is known that it works by making plastic materials flexible, durable, and resistant to heat and chemicals .
Biochemical Pathways
It is known that it undergoes extensive oxidative metabolism after oral dosage .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diisononyl Cyclohexanedicarboxylate have been studied. After oral dosage, it is metabolized and its metabolites are excreted in urine within 48 hours . Over 90% of the metabolites investigated were excreted within 24 hours after application .
生化分析
Biochemical Properties
Diisononyl Cyclohexanedicarboxylate plays a role in biochemical reactions primarily as a plasticizer, interacting with various biomolecules to enhance the flexibility and durability of materials. It interacts with enzymes such as esterases, which hydrolyze the ester bonds in the compound, leading to the formation of monoesters and other metabolites . These interactions are crucial for the compound’s metabolism and excretion.
Cellular Effects
Diisononyl Cyclohexanedicarboxylate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear receptors, leading to changes in gene expression related to lipid metabolism and detoxification . Additionally, it affects cellular metabolism by altering the levels of specific metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, Diisononyl Cyclohexanedicarboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical reactions . For example, the compound can inhibit certain esterases, reducing the hydrolysis of ester bonds and affecting the overall metabolism of the compound . Additionally, it can influence gene expression by interacting with nuclear receptors and other transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diisononyl Cyclohexanedicarboxylate change over time. The compound is relatively stable, but it can degrade into various metabolites through enzymatic hydrolysis and oxidation . These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure . Long-term studies have shown that the compound and its metabolites can accumulate in tissues, leading to potential chronic effects .
Dosage Effects in Animal Models
The effects of Diisononyl Cyclohexanedicarboxylate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, as well as endocrine disruption . These effects are dose-dependent and can vary between different animal species .
Metabolic Pathways
Diisononyl Cyclohexanedicarboxylate is involved in several metabolic pathways, primarily through enzymatic hydrolysis and oxidation . The compound is hydrolyzed by esterases to form monoesters, which are further oxidized to produce various metabolites . These metabolites can interact with enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Diisononyl Cyclohexanedicarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific tissues, such as the liver and adipose tissue . The compound’s distribution can influence its overall biological effects and potential toxicity .
Subcellular Localization
Diisononyl Cyclohexanedicarboxylate is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
bis(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,3-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C26H48O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-9-11-22(12-10-21)24(28)30-16-14-20(2)18-26(6,7)8;1-19(17-25(3,4)5)12-14-29-23(27)21-10-9-11-22(16-21)24(28)30-15-13-20(2)18-26(6,7)8;1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h3*19-22H,9-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOUBLJFWGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1CCC(CC1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCC(C1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H144O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


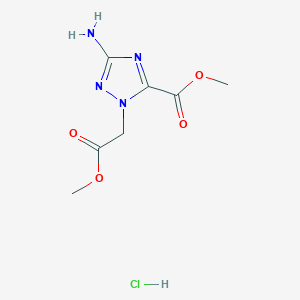

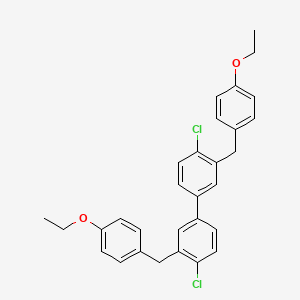
![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)
